molecular formula C20H16N2S2 B5441586 4,4'-bis(4-methylphenyl)-2,2'-bi-1,3-thiazole

4,4'-bis(4-methylphenyl)-2,2'-bi-1,3-thiazole

Cat. No. B5441586
M. Wt: 348.5 g/mol
InChI Key: NMOVEGVAYHURED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'4,4'-bis(4-methylphenyl)-2,2'-bi-1,3-thiazole', also known as 'BMBT', is a compound that has gained attention in scientific research due to its unique properties. It is a yellow crystalline powder that has been found to have potential applications in various fields, including organic electronics, optoelectronics, and biological imaging. In

Scientific Research Applications

BMBT has been found to have potential applications in various fields of scientific research. In the field of organic electronics, BMBT has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). BMBT has also been used as a fluorescent probe for biological imaging due to its strong fluorescence emission in the blue-green region. In addition, BMBT has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of BMBT in biological systems is not fully understood. However, studies have suggested that BMBT may interact with proteins and enzymes in cells, leading to changes in cellular signaling pathways. BMBT has also been found to induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
BMBT has been found to have both biochemical and physiological effects. In vitro studies have shown that BMBT can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BMBT has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. In addition, BMBT has been found to have low toxicity in animal studies, suggesting that it may be a safe compound for use in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using BMBT in lab experiments is its strong fluorescence emission, which makes it a useful tool for biological imaging. In addition, BMBT has been found to have low toxicity, which may be beneficial for in vivo studies. However, one limitation of using BMBT is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on BMBT. One area of interest is the development of BMBT-based materials for use in organic electronics, such as OLEDs and OSCs. Another area of interest is the investigation of BMBT as a potential drug candidate for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of BMBT in biological systems and to explore its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of BMBT involves the reaction between 4-methylbenzenethiol and 4,4'-dichlorodiphenyl sulfone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography to obtain pure BMBT.

properties

IUPAC Name

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S2/c1-13-3-7-15(8-4-13)17-11-23-19(21-17)20-22-18(12-24-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOVEGVAYHURED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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